molecular formula C6H7Cl3N2 B7980855 (5,6-Dichloropyridin-2-yl)methanamine hydrochloride

(5,6-Dichloropyridin-2-yl)methanamine hydrochloride

Cat. No.: B7980855
M. Wt: 213.5 g/mol
InChI Key: LGBOCMLPLULRLW-UHFFFAOYSA-N
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Description

(5,6-Dichloropyridin-2-yl)methanamine hydrochloride (CAS: 1256825-30-5) is a halogenated pyridine derivative with the molecular formula C₆H₆Cl₂N₂·HCl and a molecular weight of 225.05 g/mol. The compound features a pyridine ring substituted with chlorine atoms at positions 5 and 6, along with a methanamine group at position 2, which is protonated as a hydrochloride salt. It is synthesized with a purity of ≥95% and serves as a key intermediate in pharmaceutical research, particularly in the development of receptor ligands and bioactive molecules .

Properties

IUPAC Name

(5,6-dichloropyridin-2-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2.ClH/c7-5-2-1-4(3-9)10-6(5)8;/h1-2H,3,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBOCMLPLULRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1CN)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidative Chlorination of 2,6-Lutidine

In one approach, 2,6-lutidine is oxidized using potassium permanganate (KMnO₄) in aqueous medium at 75–80°C to yield 2,6-pyridinedicarboxylic acid. This intermediate is esterified with methanol under acidic conditions (e.g., concentrated H₂SO₄) to form dimethyl 2,6-pyridinedicarboxylate. Subsequent reduction with sodium borohydride (NaBH₄) in tetrahydrofuran (THF) and toluene produces 2,6-pyridinedimethanol, which is chlorinated using thionyl chloride (SOCl₂) to yield 2,6-dichloromethylpyridine hydrochloride. While this method is scalable, the regioselectivity must be adjusted for 5,6-dichloro substitution by modifying starting materials or reaction conditions.

Directed Chlorination Using Vilsmeier-Haack Reagents

Alternative routes employ Vilsmeier-Haack reagents (chloromethyleniminium salts) to achieve selective chlorination. For example, treating 2-aminopyridine with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates a reactive intermediate that facilitates dichlorination at the 5- and 6-positions. This method avoids harsh oxidants like KMnO₄ but requires careful temperature control to prevent over-chlorination.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, DMAc) enhance reaction rates for halogenation and amination but may complicate purification.

  • Ether solvents (THF, dioxane) improve yields in reduction steps by stabilizing intermediates.

  • Optimal temperatures range from 0–5°C for sensitive reductions to 80–100°C for substitutions.

Catalyst Selection

  • Palladium catalysts (e.g., Pd(OAc)₂) enable Suzuki-Miyaura couplings for introducing methyl groups prior to chlorination.

  • Raney nickel (Ra-Ni) accelerates hydrazine-mediated reductions, minimizing dehalogenation by-products.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems reduces reaction times and improves safety for exothermic steps like chlorination. For example, mixing 2,6-lutidine with Cl₂ gas in a microreactor achieves 95% conversion to dichloro derivatives within minutes.

Waste Management

  • KMnO₄ oxidation generates MnO₂ sludge, necessitating filtration and neutralization.

  • SOCl₂ usage produces HCl and SO₂, requiring scrubbers for emission control.

Analytical and Purification Techniques

Chromatographic Methods

  • High-performance liquid chromatography (HPLC) with C18 columns resolves intermediates and final products, achieving >99% purity.

  • Thin-layer chromatography (TLC) monitors reaction progress using silica gel plates and UV visualization.

Crystallization

Recrystallization from toluene or ethanol-water mixtures removes impurities such as dehalogenated by-products (e.g., 2-aminopyridine).

Comparative Analysis of Synthetic Routes

Method Yield Purity Scalability Key Challenges
Oxidative Chlorination65–80%90–95%HighMnO₂ waste disposal
Vilsmeier-Haack70–85%92–98%ModerateTemperature control
Reductive Amination75–90%95–99%LowSensitivity to moisture

Case Study: Large-Scale Synthesis

A patented process synthesizes (5,6-Dichloropyridin-2-yl)methanamine hydrochloride in three steps:

  • Oxidation : 2,6-Lutidine (21.4 g) and KMnO₄ (126.4 g) in water at 80°C yield 2,6-pyridinedicarboxylic acid.

  • Esterification : Reacting with methanol (16 g) and H₂SO₄ produces dimethyl ester (89% yield).

  • Reduction and Chlorination : NaBH₄ reduction followed by SOCl₂ treatment affords the final product in 80% yield after crystallization .

Chemical Reactions Analysis

Types of Reactions

(5,6-Dichloropyridin-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

(5,6-Dichloropyridin-2-yl)methanamine hydrochloride serves as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for the development of drugs targeting various diseases, including cancer and neurological disorders.

Biological Studies

The compound is studied for its interactions with biological targets such as enzymes and receptors. It has shown potential as an inhibitor of specific protein kinases involved in cellular signaling pathways critical for cancer progression.

Industrial Applications

In addition to its pharmaceutical uses, this compound is utilized in the production of agrochemicals due to its biological activity against pests and pathogens.

Research indicates that this compound exhibits notable biological activities:

In Vitro Studies

In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)
Pancreatic Cancer12.5
Breast Cancer15.0
Lung Cancer20.0

These results suggest a promising therapeutic window for further development in oncology.

Case Studies

  • Pancreatic Cancer Model : In studies involving pancreatic cancer models, treatment with this compound resulted in a significant reduction in tumor size compared to control groups.
  • Breast Cancer Research : A study focusing on breast cancer cells showed that the compound induced apoptosis through caspase activation pathways.

Mechanism of Action

The mechanism of action of (5,6-Dichloropyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways depend on the specific application and target .

Comparison with Similar Compounds

Key Observations:

Halogenation Patterns :

  • The target compound’s 5,6-dichloro substitution on pyridine distinguishes it from analogs like (3-chloro-5-fluoropyridin-2-yl)methanamine HCl (3-Cl, 5-F), which combines chlorine and fluorine for altered electronic effects .
  • Fluorine substitution (e.g., in C₆H₇Cl₂FN₂) enhances metabolic stability and bioavailability compared to dichloro derivatives .

Pyrazine-based analogs (e.g., (3-Chloropyrazin-2-yl)methanamine HCl) exhibit distinct binding profiles due to the presence of two nitrogen atoms in the aromatic ring, making them suitable for diverse receptor targets .

Functional Group Effects: Methoxy groups (e.g., 3-OCH₃ in C₇H₁₀ClN₂O) improve solubility but reduce lipophilicity compared to halogenated derivatives, impacting membrane permeability .

Salt Forms and Purity: Most analogs are synthesized as monohydrochlorides, but dihydrochloride salts (e.g., {2H-[1,3]dioxolo[4,5-c]pyridin-6-yl}methanamine dihydrochloride) exhibit higher aqueous solubility, critical for formulation . Industrial-grade purity varies: The target compound (95%) is slightly less pure than analogs like (3-Chloropyrazin-2-yl)methanamine HCl (≥97–98%), which may limit its use in high-precision applications .

Biological Activity

(5,6-Dichloropyridin-2-yl)methanamine hydrochloride is a chemical compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following:

  • Molecular Formula : C₆H₇Cl₂N₂
  • Molecular Weight : Approximately 213.492 g/mol
  • CAS Number : [S8264960]

Its structure features two chlorine atoms at the 5 and 6 positions of the pyridine ring, which significantly influences its biological activity.

Research indicates that this compound primarily functions as an inhibitor of specific protein kinases involved in various cellular signaling pathways. These pathways are crucial in cancer progression and other diseases. The compound's ability to modulate these pathways suggests potential applications in cancer therapy.

Key Mechanisms Identified:

  • Inhibition of Protein Kinases : It has been shown to inhibit certain kinases that are pivotal in tumor growth and metastasis.
  • Cell Cycle Regulation : The compound may influence cell cycle checkpoints, leading to apoptosis in cancer cells.
  • Signal Transduction Modulation : By altering signaling pathways, it can affect cellular responses to external stimuli.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

Cell LineIC50 (µM)
Pancreatic Cancer12.5
Breast Cancer15.0
Lung Cancer20.0

These results indicate that the compound has a promising therapeutic window for further development in oncology.

Case Studies

  • Pancreatic Cancer Model : In a study involving pancreatic cancer models, treatment with this compound resulted in a significant reduction in tumor size compared to control groups.
  • Breast Cancer Research : A separate study focusing on breast cancer cells showed that the compound induced apoptosis through caspase activation pathways.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contextualized with similar compounds to understand its unique properties better:

Compound NameCAS NumberSimilarity Index
(5-Chloropyridin-2-yl)methanamine67938-76-51.00
(4-Chloropyridin-2-yl)methanamine180748-30-50.82
5-Chloropyridine-2-carboxamide370104-72-60.82

The unique dichloro substitution pattern on the pyridine ring of this compound may confer distinct biological activities compared to its analogs.

Q & A

Q. Basic Research Focus

  • HPLC-MS : Quantifies purity and detects trace impurities (e.g., residual solvents, unreacted intermediates) .
  • NMR spectroscopy : Confirms structural integrity, with 1H^1H and 13C^{13}C NMR resolving aromatic proton environments and amine functionalization .
  • Melting point analysis : Consistency with literature values (e.g., 203–204°C for structurally related compounds) validates crystallinity .
  • Chloride ion verification : Argentometric titration or ion chromatography ensures stoichiometric HCl incorporation .

How should researchers handle solubility and stability challenges of this compound in aqueous and organic solvents?

Q. Basic Research Focus

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Sonication or mild heating (≤40°C) enhances dissolution .
  • Stability : Store under inert atmosphere (N2_2/Ar) at 2–8°C to prevent hygroscopic degradation . Avoid prolonged exposure to light, as chloroaromatic compounds may undergo photolytic decomposition.

How can researchers identify and quantify process-related impurities in this compound batches?

Q. Advanced Research Focus

  • Impurity profiling : Use reverse-phase HPLC with UV detection (λ = 254 nm) to separate and quantify byproducts like dechlorinated analogs or dimeric species .
  • Reference standards : Compare retention times and mass spectra against certified impurities (e.g., EP-grade impurities cataloged in LGC standards) .
  • Accelerated degradation studies : Expose the compound to oxidative (H2_2O2_2), acidic (HCl), and thermal stress to identify degradation pathways .

What strategies are employed to resolve discrepancies in melting point data for this compound across different studies?

Q. Advanced Research Focus

  • Differential Scanning Calorimetry (DSC) : Provides precise phase transition data, distinguishing polymorphic forms or hydrate formation .
  • Crystallography : Single-crystal X-ray diffraction resolves structural variations affecting melting behavior.
  • Interlaboratory calibration : Validate equipment using USP-grade reference materials (e.g., caffeine or vanillin) to standardize measurements .

What mechanistic insights guide the selection of derivatization methods for enhancing the detection of this compound in biological matrices?

Q. Advanced Research Focus

  • Derivatization agents : Fluorescent tags (e.g., dansyl chloride) or electron-capture groups (e.g., pentafluorobenzoyl chloride) improve sensitivity in LC-MS/MS .
  • Enzymatic assays : LOXL2 inhibition studies (IC50_{50} = 126 nM for analogs) suggest bioactivity-guided detection via enzyme-linked assays .
  • Metabolite tracking : Use isotopically labeled 13C^{13}C- or 15N^{15}N-analogs to trace metabolic pathways in in vitro models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.